[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-12-9(13(15)16)3-10(8-4-17-20(2)5-8)18-14(12)21(19-7)6-11(22)23/h3-5,13H,6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXLOSSDGDZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl group and the pyrazolyl substituent. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the acylation of the intermediate compound to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 4
The difluoromethyl group in the target compound contrasts with trifluoromethyl groups in analogs (Table 1).
| Compound Name | Position 4 Substituent | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| [Target Compound] | Difluoromethyl | 335.31 | 1006444-98-9 |
| 2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | Trifluoromethyl | 365.31 | 937605-90-8 |
| [6-(1,3-Dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-...]acetic acid | Trifluoromethyl | 353.30 | 1006477-40-2 |
Key Implications :
Substituent Variations at Position 6
The 1-methyl-1H-pyrazol-4-yl group in the target compound differs from aromatic or bulkier substituents in analogs (Table 2).
| Compound Name | Position 6 Substituent | Molecular Formula |
|---|---|---|
| [Target Compound] | 1-Methyl-1H-pyrazol-4-yl | C₁₅H₁₅F₂N₅O₂ |
| 2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-...]acetic acid | 2-Methoxyphenyl | C₁₇H₁₄F₃N₃O₃ |
| Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-...) | 1-Methyl-1H-pyrazol-3-yl | C₁₈H₁₈F₃N₅O₂ |
Key Implications :
- Aromatic vs.
- Pyrazole orientation : The 4-yl vs. 3-yl pyrazole substitution () alters spatial orientation, impacting binding to targets with steric constraints .
Biological Activity
The compound [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the difluoromethyl and pyrazole moieties. A common synthetic route includes the condensation of appropriate precursors under controlled conditions to ensure high yields and purity. The structural complexity of the molecule allows for various substitutions, which can influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. For example, a related compound demonstrated effective inhibition against various fungal strains by targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This mechanism is crucial for developing fungicides that control plant pathogens like Zymoseptoria tritici and Phytophthora infestans .
Anticancer Activity
Research has shown that compounds within this class possess anticancer properties. In vitro studies reported that certain derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) . The introduction of specific substituents on the pyrazole ring has been linked to enhanced antiproliferative effects while minimizing toxicity to normal cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting key enzymes like SDH, these compounds can disrupt metabolic processes in pathogens.
- Interference with Cell Signaling : Some derivatives act as inhibitors of kinases or phosphodiesterases, which are critical in cancer cell signaling pathways .
Case Study 1: Antifungal Activity
A study published in 2023 evaluated the antifungal properties of several pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds with a difluoromethyl group showed enhanced activity against Alternaria species responsible for early blight in crops. The lead compound achieved a minimum inhibitory concentration (MIC) significantly lower than traditional fungicides .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of pyrazolo[3,4-b]pyridine derivatives against HeLa cells. The study found that specific modifications at the 5-position of the pyrazole ring led to a reduction in cell viability by over 60% at concentrations below 100 µM, showcasing the compound's potential as an anticancer agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
